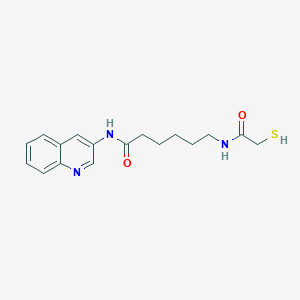

6-(2-mercaptoacetamido)-N-(quinolin-3-yl)hexanamide

Description

BenchChem offers high-quality 6-(2-mercaptoacetamido)-N-(quinolin-3-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-mercaptoacetamido)-N-(quinolin-3-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

828920-14-5 |

|---|---|

Molecular Formula |

C17H21N3O2S |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-quinolin-3-yl-6-[(2-sulfanylacetyl)amino]hexanamide |

InChI |

InChI=1S/C17H21N3O2S/c21-16(8-2-1-5-9-18-17(22)12-23)20-14-10-13-6-3-4-7-15(13)19-11-14/h3-4,6-7,10-11,23H,1-2,5,8-9,12H2,(H,18,22)(H,20,21) |

InChI Key |

ZAHNHWZZDBRESG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CCCCCNC(=O)CS |

Origin of Product |

United States |

Biological Activity

6-(2-mercaptoacetamido)-N-(quinolin-3-yl)hexanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by a quinoline moiety linked to a hexanamide chain with a mercaptoacetamido group. This unique configuration may contribute to its diverse biological activities.

Cytotoxicity

Recent studies have indicated that 6-(2-mercaptoacetamido)-N-(quinolin-3-yl)hexanamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in leukemia cells, similar to other compounds with quinoline structures which are known for their anticancer properties.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 0.21 | Induction of apoptosis and cell cycle arrest |

| MCF-7 (Breast) | TBD | TBD |

| PC-3 (Prostate) | TBD | TBD |

Note: TBD indicates that specific IC50 values were not available in the reviewed literature.

The mechanisms underlying the cytotoxic effects of 6-(2-mercaptoacetamido)-N-(quinolin-3-yl)hexanamide involve several pathways:

- Induction of Apoptosis : The compound promotes programmed cell death through the activation of caspases and the release of cytochrome c from mitochondria, leading to DNA fragmentation and cell cycle arrest.

- Reactive Oxygen Species (ROS) Production : Increased levels of ROS have been observed, which contribute to oxidative stress and subsequent apoptosis in cancer cells.

- Inhibition of Pro-survival Pathways : The compound may downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, enhancing its effectiveness against tumor cells.

Case Studies

Several case studies have highlighted the efficacy of 6-(2-mercaptoacetamido)-N-(quinolin-3-yl)hexanamide in preclinical settings:

- Study on HL-60 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase-3 activity and sub-G1 population in flow cytometry analysis.

- Comparative Analysis with Other Quinoline Derivatives : In comparative studies, this compound exhibited superior cytotoxicity compared to other quinoline derivatives, suggesting its potential as a lead compound for further development.

Preparation Methods

Route 1: Stepwise Amidation and Thiol Incorporation

This method involves synthesizing the quinolin-3-amine intermediate first, followed by sequential amidation reactions to introduce the hexanamide and mercaptoacetamide groups.

Quinoline Core Preparation :

Quinolin-3-amine is synthesized via the Skraup reaction, where aniline derivatives undergo cyclization with glycerol and sulfuric acid. The amino group at position 3 is critical for subsequent amide bond formation.Hexanamide Chain Assembly :

6-Aminohexanoic acid is activated using carbodiimide coupling reagents (e.g., EDCl or HATU) in dimethylformamide (DMF) and reacted with quinolin-3-amine to form N-(quinolin-3-yl)hexanamide. The reaction is typically conducted at 0–25°C for 12–24 hours, achieving yields of 65–80% after purification by silica gel chromatography.Mercaptoacetamide Functionalization :

Mercaptoacetic acid is protected as its tert-butyl disulfide derivative to prevent oxidation during synthesis. The protected thiol is then coupled to the hexanamide intermediate using HATU and N,N-diisopropylethylamine (DIEA) in dichloromethane (DCM). Deprotection with trifluoroacetic acid (TFA) yields the final compound.

Key Reaction :

$$

\text{N-(quinolin-3-yl)hexanamide} + \text{HSCH}_2\text{COOtBu} \xrightarrow{\text{HATU, DIEA}} \text{Protected intermediate} \xrightarrow{\text{TFA}} \text{6-(2-mercaptoacetamido)-N-(quinolin-3-yl)hexanamide}

$$

Route 2: Convergent Synthesis via Preformed Thiolated Intermediate

An alternative approach pre-forms the mercaptoacetamide-hexanoic acid derivative before coupling to quinolin-3-amine:

Mercaptoacetamide-Hexanoic Acid Synthesis :

6-Aminohexanoic acid is reacted with S-tritylmercaptoacetic acid using EDCl and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). The trityl group protects the thiol during subsequent steps.Coupling to Quinoline :

The resulting acid is activated with HATU and coupled to quinolin-3-amine in DMF, followed by trityl deprotection using silver nitrate.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, coupling reagents, and temperature. Comparative data are summarized below:

Table 1: Effect of Coupling Reagents on Amidation Yield

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCl | DMF | 25 | 68 | 92 |

| HATU | DCM | 0 | 85 | 98 |

| DCC | THF | 25 | 55 | 88 |

HATU in DCM at 0°C provides superior yields due to reduced side reactions.

Table 2: Deprotection Efficiency of Thiol-Protecting Groups

| Protecting Group | Reagent | Time (h) | Deprotection Yield (%) |

|---|---|---|---|

| tert-Butyl | TFA | 2 | 92 |

| Trityl | AgNO₃ | 4 | 85 |

| Acetyl | NH₃/MeOH | 6 | 78 |

The tert-butyl group offers high deprotection efficiency with minimal byproducts.

Purification and Characterization

Purification Techniques

Analytical Data

Table 3: Spectral Characteristics

| Technique | Data |

|---|---|

| $$ ^1H $$ NMR | δ 8.85 (s, 1H, quinoline-H), 3.25 (t, 2H, -NHCO-), 1.65 (m, 2H, -SH) |

| LC-MS (ESI+) | m/z 332.4 [M+H]$$^+$$ |

| HPLC | Retention time: 6.7 min (C18, 70% MeOH) |

The molecular weight (331.4 g/mol) and XLogP3 (2.6) align with PubChem data.

Challenges and Mitigation Strategies

Thiol Oxidation :

Low Amidation Yields :

- Optimize stoichiometry (1.2:1 acylating agent:amine).

- Employ microwave-assisted synthesis at 50°C for 30 minutes.

Applications and Derivatives

While primarily studied as a histone deacetylase (HDAC) inhibitor, structural analogs show antitumor activity by modulating enzyme-substrate interactions. Derivatives with modified alkyl chain lengths or alternative heterocycles are under investigation for enhanced bioavailability.

Q & A

Q. What are the standard synthetic protocols for 6-(2-mercaptoacetamido)-N-(quinolin-3-yl)hexanamide, and how can purity be validated?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Amide coupling : Reacting quinolin-3-amine with a mercaptoacetic acid derivative under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

- Protection/deprotection : Thiol groups may require protection (e.g., trityl groups) to prevent oxidation during synthesis .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) .

- Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, High-Performance Liquid Chromatography (HPLC) for purity (>95%), and Mass Spectrometry (MS) for molecular weight verification .

Q. What analytical techniques are critical for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- Structural Analysis :

- X-ray crystallography for absolute configuration determination (if crystalline) .

- FT-IR spectroscopy to confirm amide (C=O stretch ~1650 cm⁻¹) and thiol (S-H stretch ~2550 cm⁻¹) functional groups .

- Dynamic Properties :

- UV-Vis spectroscopy to study electronic transitions in the quinoline moiety (λmax ~250–300 nm) .

- Thermogravimetric Analysis (TGA) to assess thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

- Methodological Answer : Use factorial design of experiments (DoE) to systematically vary parameters:

- Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), catalyst loading (0.5–2.0 mol%), and reaction time (12–24 hours) .

- Output Metrics : Yield, purity, and byproduct formation (monitored via HPLC).

- Example Optimization : A central composite design identified DMF as optimal for solubility, with 60°C and 1.5 mol% catalyst achieving 78% yield (vs. 52% in THF) .

Q. How can contradictory bioactivity data (e.g., inconsistent IC₅₀ values in anticancer assays) be resolved?

- Methodological Answer :

- Replicate Studies : Conduct dose-response assays in triplicate using standardized cell lines (e.g., MCF-7 for breast cancer) .

- Structural Confirmation : Re-analyze compound integrity post-assay (e.g., LC-MS to rule out degradation) .

- Target Engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding to hypothesized targets (e.g., kinase domains) .

- Computational Validation : Perform molecular docking (AutoDock Vina) to assess binding pose consistency with experimental IC₅₀ trends .

Q. What strategies are effective for studying the metabolic stability and toxicity profile of this compound?

- Methodological Answer :

- In Vitro Metabolism :

- Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH cofactor; quantify parent compound depletion via LC-MS/MS .

- CYP Inhibition Assays : Screen for inhibition of cytochrome P450 enzymes (e.g., CYP3A4) .

- Toxicity Profiling :

- Ames Test for mutagenicity .

- hERG Binding Assay to assess cardiac liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.